molecular formula C12H19N3O2S B2401810 Tert-butyl 2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate CAS No. 1211590-88-3

Tert-butyl 2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate

Cat. No. B2401810
M. Wt: 269.36
InChI Key: MFZCRQSLRMVAGC-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate” is a chemical compound with the molecular weight of 269.37 . The compound is in oil form .


Molecular Structure Analysis

The IUPAC name for this compound is “tert-butyl 2-(aminomethyl)-6,7-dihydro [1,3]thiazolo [5,4-c]pyridine-5 (4H)-carboxylate” and its Inchi Code is "1S/C12H19N3O2S/c1-12 (2,3)17-11 (16)15-5-4-8-9 (7-15)18-10 (6-13)14-8/h4-7,13H2,1-3H3" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.37 . It is in oil form and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing and characterizing compounds related to Tert-butyl 2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate. For instance, Çolak et al. (2021) synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarbo­xylate and characterized its molecular structure using X-ray crystallographic analysis, highlighting the importance of intramolecular hydrogen bonding in stabilizing the molecular and crystal structure (Çolak, Karayel, Buldurun, & Turan, 2021). Such studies are crucial for understanding the chemical properties and potential applications of these compounds.

Pharmacological Potential

The exploration of the pharmacological potential of compounds similar to Tert-butyl 2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate has been significant. For example, research into the metabolism of CP-533,536, a compound with a tert-butyl group, has provided insights into its potential use in aiding the healing of bone fractures. The study by Prakash et al. (2008) on the metabolism of this compound in human liver microsomes highlights the complexity of metabolic pathways and the importance of understanding these pathways for drug development (Prakash, Wang, O’Connell, & Johnson, 2008).

Chemical Reactions and Mechanisms

Understanding the chemical reactions and mechanisms involving compounds with the tert-butyl group is essential for their application in synthetic chemistry. Ivanov et al. (2017) synthesized new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, demonstrating the versatility of these compounds in organic synthesis (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017). Such research lays the groundwork for developing new pharmaceuticals and materials.

Advanced Material Synthesis

Compounds related to Tert-butyl 2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate have potential applications in the synthesis of advanced materials. The work by Litvinchuk et al. (2021) on the synthesis of new 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives through cyclocondensation processes opens new avenues for creating materials with unique properties (Litvinchuk, Bentya, Rusanov, & Vovk, 2021).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

tert-butyl 2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-5-4-8-9(7-15)18-10(6-13)14-8/h4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZCRQSLRMVAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(aminomethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

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